Hydrogen-Bond Donor Capacity: 5-Methylamino vs. 5-Unsubstituted and 5-Bromo Analogs
The target compound possesses two hydrogen-bond donor (HBD) sites (the imidazole N–H and the methylamino N–H), whereas the 5-unsubstituted analog (CAS 107932-98-9) has only one HBD and the 5-bromo analog (CAS 2527022-50-8) has only one HBD . This difference directly impacts ligand–target interactions: TAM kinase co-crystal structures reveal that a 5-amino/alkylamino substituent on the imidazo[4,5-b]pyridine core engages the hinge-region via a bidentate hydrogen-bond network, a contact that 5-halo or 5-H analogs cannot replicate [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 HBD (imidazole N–H + methylamino N–H) |
| Comparator Or Baseline | 5-unsubstituted analog (CAS 107932-98-9): 1 HBD; 5-bromo analog (CAS 2527022-50-8): 1 HBD |
| Quantified Difference | Target compound provides 1 additional HBD relative to both comparators |
| Conditions | In silico property analysis based on chemical structure; consistent with TAM kinase co-crystal structure data from Baladi et al. (2018) |
Why This Matters
An additional hydrogen-bond donor can determine whether a compound engages a kinase hinge region or fails to bind, making the 5-methylamino substitution a functionally non-redundant feature for target engagement.
- [1] Baladi T, Aziz J, Dufour F, et al. Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Bioorg Med Chem. 2018;26(20):5510-5530. Available at: https://hal.sorbonne-universite.fr/hal-01931516 View Source
